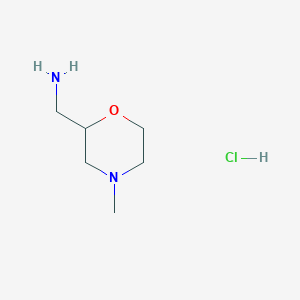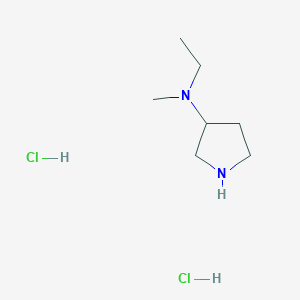![molecular formula C8H9N5 B1493013 1-(2-氨基乙基)-1H-咪唑并[1,2-b]吡唑-6-腈 CAS No. 2091654-75-8](/img/structure/B1493013.png)
1-(2-氨基乙基)-1H-咪唑并[1,2-b]吡唑-6-腈
描述
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, also known as AEP, is an organonitrogen compound that has been extensively studied in recent years due to its potential applications in the fields of biochemistry and physiology. AEP is a small molecule that is easily synthesized and has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
合成和化学性质
对化合物1-(2-氨基乙基)-1H-咪唑并[1,2-b]吡唑-6-腈及其相关衍生物的研究主要集中在合成具有多种生物活性的新化学实体上。合成这些化合物的工艺通常涉及环缩合反应,这证明了该化合物在化学合成中的多功能性。
例如,一项研究详细介绍了新的2-芳基-6-(芳基氨基)-1H-咪唑并[1,2-b]吡唑-7-腈的合成,展示了一种涉及5-氨基-3-芳基氨基-1H-吡唑-4-腈与α-溴苯乙酮衍生物反应的方法。这一过程突出了该化合物在生成具有潜在药理应用的不同分子结构方面的效用 (Khalafy, Marjani, & Salami, 2014)。
生物活性和应用
1-(2-氨基乙基)-1H-咪唑并[1,2-b]吡唑-6-腈的衍生物已被探索其生物活性,包括抗菌和抗癌特性。这些研究强调了这些化合物的潜在治疗应用。
抗氧化和抗菌活性:已经合成并评估了某些衍生物的抗氧化和抗菌活性。例如,化合物对金黄色葡萄球菌等细菌和白色念珠菌等真菌表现出显着的活性。这些发现表明这些衍生物在开发新的抗菌剂中的潜在用途 (Bassyouni et al., 2012)。
抗癌潜力:虽然在检索到的论文中,具体的化合物1-(2-氨基乙基)-1H-咪唑并[1,2-b]吡唑-6-腈尚未直接与抗癌研究联系起来,但相关结构已经被研究其作为抗癌剂的潜力。这表明对咪唑并[1,2-b]吡唑衍生物在治疗应用中的更广泛的研究兴趣,表明进一步研究此类化合物的抗癌特性很有价值。
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Imidazole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds during the synthesis of the imidazole .
Biochemical Pathways
It is known that imidazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
It is known that imidazole derivatives show a broad range of chemical and biological properties . These properties suggest that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the efficacy of imidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
生化分析
Biochemical Properties
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions, primarily due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The interaction with kinases can lead to the modulation of various signaling pathways, thereby influencing cellular processes . Additionally, 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can bind to certain receptors, altering their activity and downstream effects.
Cellular Effects
The effects of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as p38MAPK, which plays a crucial role in inflammatory responses and stress signaling . By affecting these pathways, 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can alter cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can inhibit the activity of certain kinases, thereby preventing the phosphorylation of target proteins and altering cellular signaling . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function need to be carefully monitored. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm . Careful dosage optimization is essential to maximize the therapeutic potential of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile.
Metabolic Pathways
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction with cytochrome P450 enzymes, for instance, can influence the metabolic flux and levels of specific metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile.
Transport and Distribution
The transport and distribution of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific tissues. The interaction with transporters such as ABC transporters can influence its localization and bioavailability . Additionally, binding to plasma proteins can affect the distribution and half-life of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile in the body.
Subcellular Localization
The subcellular localization of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is essential for elucidating its mechanism of action.
属性
IUPAC Name |
1-(2-aminoethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTECMMRAEZLYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)
![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)



![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)
![6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B1492942.png)





![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)